molecular formula C9H8N2O B11919863 3-Indolaldehyde Oxime CAS No. 40747-05-5

3-Indolaldehyde Oxime

Cat. No.: B11919863
CAS No.: 40747-05-5
M. Wt: 160.17 g/mol
InChI Key: BWEFEUTYNRSOKX-WDZFZDKYSA-N
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Description

1H-Indole-3-carbaldehyde oxime is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are significant in various fields due to their biological activities and synthetic versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Indole-3-carbaldehyde oxime can be synthesized through the reaction of 1H-indole-3-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium under reflux conditions .

Industrial Production Methods: While specific industrial production methods for 1H-indole-3-carbaldehyde oxime are not extensively documented, the synthesis generally follows the same principles as laboratory methods, with optimizations for scale, yield, and purity. Industrial processes may involve continuous flow reactors and automated systems to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions: 1H-Indole-3-carbaldehyde oxime undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1H-Indole-3-carbaldehyde oxime has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-indole-3-carbaldehyde oxime involves its interaction with various molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Uniqueness: 1H-Indole-3-carbaldehyde oxime is unique due to its oxime functional group, which imparts distinct reactivity and potential for forming diverse derivatives. This makes it a valuable compound in synthetic organic chemistry and medicinal research .

Properties

CAS No.

40747-05-5

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

(NZ)-N-(1H-indol-3-ylmethylidene)hydroxylamine

InChI

InChI=1S/C9H8N2O/c12-11-6-7-5-10-9-4-2-1-3-8(7)9/h1-6,10,12H/b11-6-

InChI Key

BWEFEUTYNRSOKX-WDZFZDKYSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)/C=N\O

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=NO

Origin of Product

United States

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